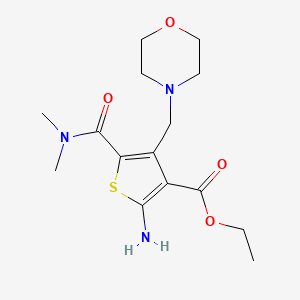
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H23N3O4S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate (CAS No. 556016-13-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antioxidant, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3O4S, with a molecular weight of 341.43 g/mol. The compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, ethyl 2-amino derivatives have shown high activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .
A comparative study indicated that the presence of a dimethylamino group enhances the antibacterial efficacy of the compound. The minimum inhibitory concentration (MIC) values for these compounds were determined, with lower values indicating higher potency against the tested bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 8 |
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
Antioxidant Properties
In addition to antibacterial activity, this compound has been evaluated for its antioxidant properties. The compound was tested using various assays, including DPPH and ABTS radical scavenging tests, which measure the ability to neutralize free radicals.
Results indicated that compounds with certain substitutions on the thiophene ring exhibited enhanced antioxidant activity, particularly at concentrations around 100 µM . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Screening for Type III Secretion System Inhibitors : A dissertation highlighted the development of a screening assay for Type III secretion system inhibitors in pathogenic bacteria. Although not directly focused on this compound, it emphasizes the relevance of thiophene derivatives in targeting virulence factors in Gram-negative pathogens .
- Synthesis and Characterization : Research has shown that compounds derived from ethyl 2-amino-thiophenes can be synthesized through Knoevenagel condensation reactions. These derivatives were characterized using spectral methods and displayed promising biological activities .
Eigenschaften
IUPAC Name |
ethyl 2-amino-5-(dimethylcarbamoyl)-4-(morpholin-4-ylmethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-4-22-15(20)11-10(9-18-5-7-21-8-6-18)12(23-13(11)16)14(19)17(2)3/h4-9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVMWQXBOGNVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CN2CCOCC2)C(=O)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














